D-Cysteine Exhibits a Higher No-Observed-Adverse-Effect Level (NOAEL) Compared to L-Cysteine in a 4-Week Rat Toxicity Study
In a 4-week repeated-dose oral gavage toxicity study in male rats, the no-observed-adverse-effect level (NOAEL) for D-cysteine was determined to be 500 mg/kg/day, whereas for L-cysteine it was less than 500 mg/kg/day [1]. This indicates a quantifiably different toxicological threshold between the enantiomers under identical experimental conditions.
| Evidence Dimension | No-Observed-Adverse-Effect Level (NOAEL) following 4-week daily oral administration |
|---|---|
| Target Compound Data | 500 mg/kg/day |
| Comparator Or Baseline | L-Cysteine: <500 mg/kg/day |
| Quantified Difference | At least a 1-fold difference in NOAEL (500 mg/kg/day vs. <500 mg/kg/day) |
| Conditions | Male rats, once daily oral gavage for 28 consecutive days; doses of 500, 1,000, and 2,000 mg/kg/day were tested for each enantiomer. |
Why This Matters
This difference in NOAEL values provides a clear, quantitative justification for selecting D-cysteine over L-cysteine in applications where a higher safety margin is required in animal models.
- [1] Shibui Y, Sakai R, Manabe Y, Masuyama T. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration. Journal of Toxicologic Pathology. 2017;30(2):103-112. View Source
